molecular formula C13H15N3O B13425571 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B13425571
M. Wt: 229.28 g/mol
InChI Key: DDRGEJFEHKOUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is an organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl and pyridine substituents. Common synthetic routes include:

    Cyclization Reactions: Starting from hydrazine derivatives and 1,3-diketones to form the pyrazole ring.

    Substitution Reactions: Introducing the isopropyl group via alkylation reactions.

    Coupling Reactions: Attaching the pyridine ring through cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol
  • 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
  • 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol

Uniqueness

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(5-propan-2-yl-3-pyridin-2-ylpyrazol-1-yl)acetaldehyde

InChI

InChI=1S/C13H15N3O/c1-10(2)13-9-12(15-16(13)7-8-17)11-5-3-4-6-14-11/h3-6,8-10H,7H2,1-2H3

InChI Key

DDRGEJFEHKOUJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC=O)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.